REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:23])[C:4]([NH:19][C:20](=O)C)=[CH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([F:12])[C:7]=1C1OCCCO1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>CC(C)=O.O>[CH3:1][O:2][C:3]([C:4]1[N:19]=[CH:20][C:7]2[C:6]([CH:5]=1)=[CH:11][CH:10]=[CH:9][C:8]=2[F:12])=[O:23] |f:1.2,3.4|
|
Name
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2-Acetylamino-3-(2-[1,3]dioxan-2-yl-3-fluoro-phenyl)-acrylic acid methyl ester
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Quantity
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10.6 g
|
Type
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reactant
|
Smiles
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COC(C(=CC1=C(C(=CC=C1)F)C1OCCCO1)NC(C)=O)=O
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Name
|
|
Quantity
|
2.06 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
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Name
|
|
Quantity
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120 mL
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Type
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solvent
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Smiles
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CC(=O)C.O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvents are removed by evaporation
|
Type
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EXTRACTION
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Details
|
the aqueous residue is extracted with ethylacetate
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Type
|
WASH
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Details
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The organic layer is washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallised from ethylacetate/ether
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Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N=CC2=C(C=CC=C2C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |